molecular formula C23H26N2O4 B3916275 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No. B3916275
M. Wt: 394.5 g/mol
InChI Key: HNJGSVLTNYDANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at Eli Lilly and Company in the late 1990s and has since been used in a variety of studies to investigate various cellular processes.

Mechanism of Action

The mechanism of action of 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its ability to inhibit PI3Ks. PI3Ks are enzymes that catalyze the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting PI3Ks, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can block the production of PIP3 and downstream signaling pathways.
Biochemical and Physiological Effects:
8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cellular studies, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In animal studies, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been shown to have antitumor effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has several advantages for use in lab experiments. It is a potent and specific inhibitor of PI3Ks, which makes it a valuable tool for investigating the role of PI3Ks in cellular processes. It is also relatively easy to synthesize and can be used in a variety of experimental systems, including cell culture and animal models.
However, there are some limitations to the use of 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one in lab experiments. It is a small molecule inhibitor, which means that it may not be able to penetrate cellular membranes or reach intracellular targets in some experimental systems. Additionally, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been shown to have off-target effects on other enzymes, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research involving 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. One area of interest is the development of more specific inhibitors of PI3Ks that can target individual isoforms of the enzyme. Another area of interest is the use of 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, there is interest in exploring the use of 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one in clinical trials for the treatment of cancer and other diseases.

Scientific Research Applications

8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been used extensively in scientific research as a tool to investigate various cellular processes. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are a family of enzymes that play a critical role in cell signaling pathways. By inhibiting PI3Ks, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can block downstream signaling pathways and affect cellular processes such as proliferation, differentiation, and survival.

properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-18-20(26)9-8-17-22(27)19(15-29-23(17)18)16-6-4-5-7-21(16)28-2/h4-9,15,26H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJGSVLTNYDANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.